molecular formula C17H17NO4 B3073973 3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid CAS No. 1018574-75-8

3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid

Cat. No.: B3073973
CAS No.: 1018574-75-8
M. Wt: 299.32 g/mol
InChI Key: MKLHEWGBAMUSMS-UHFFFAOYSA-N
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Description

3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid is an organic compound that features a propanoic acid moiety linked to a phenyl ring, which is further substituted with a carbamoyl group attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction between 3-methoxyaniline and an appropriate acid chloride (such as 4-chlorobenzoyl chloride) in the presence of a base (e.g., triethylamine) to form the carbamoyl intermediate.

    Coupling Reaction: The carbamoyl intermediate is then coupled with a propanoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-{4-[(3-Hydroxyphenyl)carbamoyl]phenyl}propanoic acid.

    Reduction: Formation of 3-{4-[(3-Aminophenyl)carbamoyl]phenyl}propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and carbamoyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(3-Hydroxyphenyl)carbamoyl]phenyl}propanoic acid
  • 3-{4-[(3-Aminophenyl)carbamoyl]phenyl}propanoic acid
  • 3-{4-[(3-Methylphenyl)carbamoyl]phenyl}propanoic acid

Uniqueness

3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and may also affect its interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

3-[4-[(3-methoxyphenyl)carbamoyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-15-4-2-3-14(11-15)18-17(21)13-8-5-12(6-9-13)7-10-16(19)20/h2-6,8-9,11H,7,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLHEWGBAMUSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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